molecular formula C14H9N5O B12249658 3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole

3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole

Cat. No.: B12249658
M. Wt: 263.25 g/mol
InChI Key: QAZBWUQTIOSHFM-UHFFFAOYSA-N
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Description

3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole is a heterocyclic compound that combines several pharmacologically active moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1,2,4-oxadiazole with 6-amino-1,2,4-triazolo[4,3-a]pyridine under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound may interact with DNA or proteins, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole is unique due to its combination of the triazolo-pyridine and oxadiazole moieties, which confer a broad spectrum of biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C14H9N5O

Molecular Weight

263.25 g/mol

IUPAC Name

3-phenyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H9N5O/c1-2-4-10(5-3-1)13-16-14(20-18-13)11-6-7-12-17-15-9-19(12)8-11/h1-9H

InChI Key

QAZBWUQTIOSHFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN4C=NN=C4C=C3

Origin of Product

United States

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